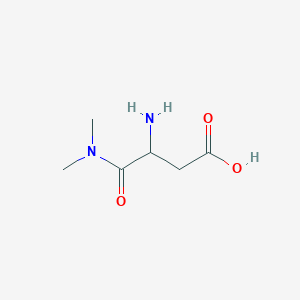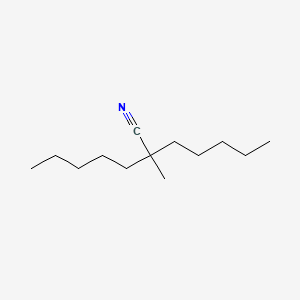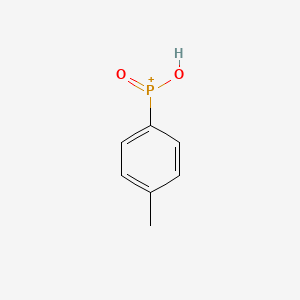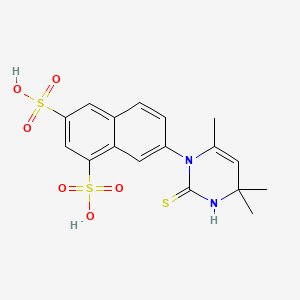
7-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-1,3-naphthalenedisulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-1,3-naphthalenedisulfonic acid is a complex organic compound with a molecular formula of C17H18N2O3S2. It is known for its unique structure, which includes a naphthalene ring substituted with a sulfonic acid group and a tetrahydrothioxopyrimidine moiety. This compound is often used in various chemical and pharmaceutical applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-1,3-naphthalenedisulfonic acid typically involves multiple steps:
Formation of the Tetrahydrothioxopyrimidine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrothioxopyrimidine ring.
Substitution on the Naphthalene Ring: The naphthalene ring is functionalized with sulfonic acid groups through sulfonation reactions, often using sulfuric acid or oleum.
Coupling Reaction: The final step involves coupling the tetrahydrothioxopyrimidine moiety with the functionalized naphthalene ring under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
7-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-1,3-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of reduced thioxopyrimidine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
科学研究应用
7-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-1,3-naphthalenedisulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-1,3-naphthalenedisulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
- 5-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-2-naphthalenesulfonic acid
- 6-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-3-naphthalenesulfonic acid
Comparison
- Structural Differences : The position of the sulfonic acid group on the naphthalene ring varies among these compounds, leading to differences in their chemical and physical properties.
- Unique Properties : 7-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-1,3-naphthalenedisulfonic acid is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity compared to its analogs.
属性
分子式 |
C17H18N2O6S3 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
7-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C17H18N2O6S3/c1-10-9-17(2,3)18-16(26)19(10)12-5-4-11-6-13(27(20,21)22)8-15(14(11)7-12)28(23,24)25/h4-9H,1-3H3,(H,18,26)(H,20,21,22)(H,23,24,25) |
InChI 键 |
SZOYHIQOFQIPQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(NC(=S)N1C2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


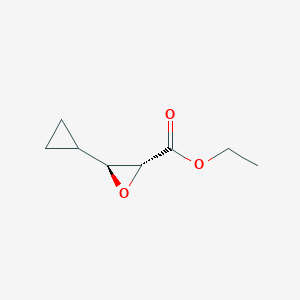
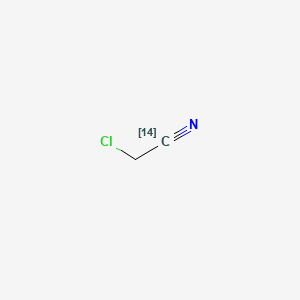
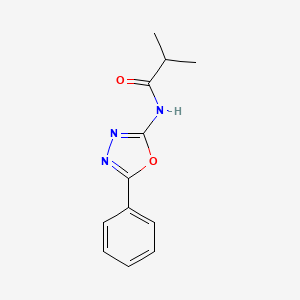
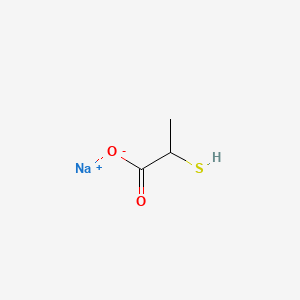
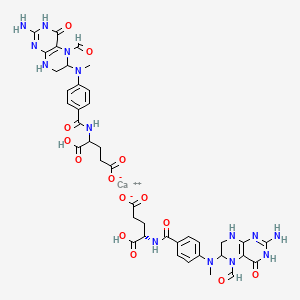
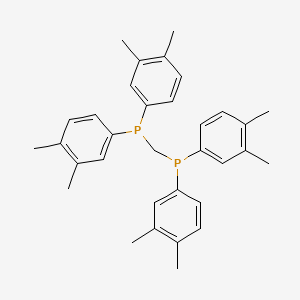
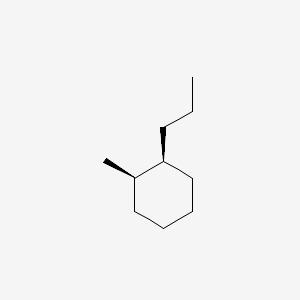
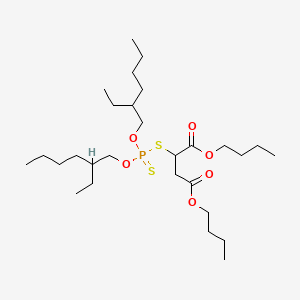
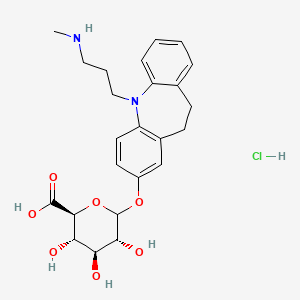
![1-[5-Acetyl-2-hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)phenyl]-3-methylbutan-1-one](/img/structure/B13810628.png)

